molecular formula C17H16N6O3 B14937415 N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B14937415
M. Wt: 352.3 g/mol
InChI Key: OPBIAKOHANQPRZ-UHFFFAOYSA-N
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Description

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound that features a benzotriazinone moiety linked to a glycinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple stepsThe final step involves coupling the benzotriazinone derivative with pyridin-3-ylmethyl glycinamide under specific conditions, such as the use of coupling reagents like O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzotriazinone moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets. The benzotriazinone moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16N6O3

Molecular Weight

352.3 g/mol

IUPAC Name

2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C17H16N6O3/c24-15(19-9-12-4-3-7-18-8-12)10-20-16(25)11-23-17(26)13-5-1-2-6-14(13)21-22-23/h1-8H,9-11H2,(H,19,24)(H,20,25)

InChI Key

OPBIAKOHANQPRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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